Ritlecitinib is a novel small molecule classified as a kinase inhibitor, specifically targeting Janus kinase 3 (JAK3) and the TEC family of tyrosine kinases. It is primarily used for the treatment of severe alopecia areata in adults and adolescents aged 12 years and older. The compound was first approved by the U.S. Food and Drug Administration in June 2023 and subsequently by the European Medicines Agency in September 2023. Its unique mechanism involves covalently binding to cysteine residues in JAK3, which enhances its selectivity compared to other JAK inhibitors .
The synthesis of ritlecitinib involves several key steps that optimize yield and reduce costs. The process typically utilizes rhodium on carbon as a catalyst instead of more expensive platinum-based catalysts.
Ritlecitinib has a complex molecular structure characterized by its specific stereochemistry:
The compound features multiple functional groups, including a pyrrolo-pyrimidine moiety and a piperidine ring, which contribute to its biological activity. The three-dimensional structure can be visualized using various molecular modeling software tools .
Ritlecitinib primarily acts through inhibition of specific kinases involved in cytokine signaling pathways.
Ritlecitinib functions as an irreversible inhibitor of Janus kinase 3, impacting immune cell signaling.
The polar surface area is calculated at approximately 73.91 Ų, suggesting favorable permeability characteristics for oral bioavailability .
Ritlecitinib's primary application lies in the treatment of severe alopecia areata, an autoimmune disorder characterized by hair loss.
The compound is being investigated for potential use in other autoimmune conditions due to its mechanism of action against cytokine signaling pathways. Ongoing research aims to explore its efficacy in broader therapeutic contexts beyond alopecia areata, including rheumatoid arthritis and other inflammatory diseases where JAK inhibition may provide therapeutic benefits .
Ritlecitinib (C₂₃H₂₈N₆O·C₇H₈O₃S) is an orally bioavailable pyrrolopyrimidine-derived small molecule featuring an acrylamide group. This structure enables covalent, irreversible binding to a conserved cysteine residue (Cys-909) within the ATP-binding site of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family. Its selectivity arises from the unique presence of Cys-909 in JAK3 and TEC kinases, which is replaced by serine in other JAK isoforms (JAK1, JAK2, TYK2). Biochemical assays confirm >300-fold selectivity for JAK3 (IC₅₀ = 33.1 nM) over JAK1/JAK2 (IC₅₀ > 10,000 nM) [3] [6]. Kinome-wide profiling (covering >400 kinases) reveals minimal off-target activity, attributed to the steric and electronic constraints imposed by the covalent binding mechanism [8] [6].
Table 1: Selectivity Profile of Ritlecitinib
Kinase/Target | IC₅₀ (nM) | Selectivity vs. JAK3 |
---|---|---|
JAK3 | 33.1 | Reference |
TEC Family Kinases | 155–666 | 5–20 fold lower |
JAK1 | >10,000 | >300-fold |
JAK2 | >10,000 | >300-fold |
TYK2 | >10,000 | >300-fold |
Ritlecitinib concurrently inhibits JAK3 and TEC kinases (BTK, ITK, TEC, TXK, BMX), disrupting multiple immune signaling pathways:
The dual action uniquely targets both cytokine-driven and lymphocyte activation pathways implicated in autoimmune dermatoses like alopecia areata and vitiligo [3] [5].
Ritlecitinib’s acrylamide group forms a Michael adduct with the thiol group of Cys-909, enabling irreversible inhibition. Key pharmacodynamic studies demonstrate:
Table 2: Target Occupancy of Ritlecitinib in Human Studies
Kinase | Dose (mg) | Max. Occupancy (%) | Duration >90% Occupancy |
---|---|---|---|
JAK3 | 50 | 72% | <24 hours |
BTK | 50 | 94% | 48 hours |
ITK | 50 | 96% | 48 hours |
BMX | 50 | 87% | 24 hours |
Ritlecitinib modulates immune pathways through quantifiable biomarker changes:
Table 3: Key Biomarker Changes with Ritlecitinib Treatment
Biomarker Category | Specific Marker | Change | Clinical Correlation |
---|---|---|---|
Lymphocyte Subsets | CD8⁺ T cells | ↓ 30–50% | Reduced cytotoxic T-cell activity |
Serum Chemokines | CXCL9/CXCL10 | ↓ 40–60% | Disease activity suppression |
Melanocyte Markers | MITF, TYRP1 | ↑ 2–4 fold (stable lesions) | Repigmentation initiation |
T-cell Activation | CD69 (B cells) | ↓ 75–90% | Impaired antigen response |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7